molecular formula C13H18N2O5 B8284150 4-[2-(2-Methoxy-4-nitro-phenoxy)-ethyl]-morpholine

4-[2-(2-Methoxy-4-nitro-phenoxy)-ethyl]-morpholine

Cat. No. B8284150
M. Wt: 282.29 g/mol
InChI Key: LLXMILBSMKMVPE-UHFFFAOYSA-N
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Patent
US07659284B2

Procedure details

A solution of 10% Pd/C (0.25 g) was added to a solution of 4-[2-(2-methoxy-4-nitro-phenoxy)-ethyl]-morpholine Compound 42a3 (1.4 g, 5.0 mmol) in EtOAc (50 mL). The solution was exposed to 40 PSI of hydrogen gas for a period of 1 hr. The catalyst was removed by filtration through Celite 545 and the solvent was removed to give 3-methoxy-4-(2-morpholin-4-yl-ethoxy)-phenylamine Compound 42a (1.1 g). MS 253 (MH+).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
42a3
Quantity
1.4 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Name
Quantity
0.25 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:17]=[C:16]([N+:18]([O-])=O)[CH:15]=[CH:14][C:4]=1[O:5][CH2:6][CH2:7][N:8]1[CH2:13][CH2:12][O:11][CH2:10][CH2:9]1.[H][H]>CCOC(C)=O.[Pd]>[CH3:1][O:2][C:3]1[CH:17]=[C:16]([NH2:18])[CH:15]=[CH:14][C:4]=1[O:5][CH2:6][CH2:7][N:8]1[CH2:13][CH2:12][O:11][CH2:10][CH2:9]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=C(OCCN2CCOCC2)C=CC(=C1)[N+](=O)[O-]
Name
42a3
Quantity
1.4 g
Type
reactant
Smiles
Name
Quantity
50 mL
Type
solvent
Smiles
CCOC(=O)C
Name
Quantity
0.25 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The catalyst was removed by filtration through Celite 545
CUSTOM
Type
CUSTOM
Details
the solvent was removed

Outcomes

Product
Name
Type
product
Smiles
COC=1C=C(C=CC1OCCN1CCOCC1)N
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 1.1 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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